molecular formula C8H4Cl3N B12444642 2-(2,4,5-Trichlorophenyl)acetonitrile

2-(2,4,5-Trichlorophenyl)acetonitrile

Cat. No.: B12444642
M. Wt: 220.5 g/mol
InChI Key: CYPFPSICESWOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,5-Trichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4Cl3N. It is a derivative of acetonitrile, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)acetonitrile typically involves the reaction of 2,4,5-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetonitriles, amides, and other derivatives that can be further utilized in different applications .

Scientific Research Applications

2-(2,4,5-Trichlorophenyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorine atoms enhance its reactivity and influence its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichlorophenylacetic acid
  • 2,4,5-Trichlorophenylmethanol
  • 2,4,5-Trichlorophenylamine

Uniqueness

2-(2,4,5-Trichlorophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H4Cl3N

Molecular Weight

220.5 g/mol

IUPAC Name

2-(2,4,5-trichlorophenyl)acetonitrile

InChI

InChI=1S/C8H4Cl3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2

InChI Key

CYPFPSICESWOSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.